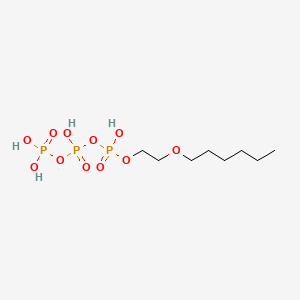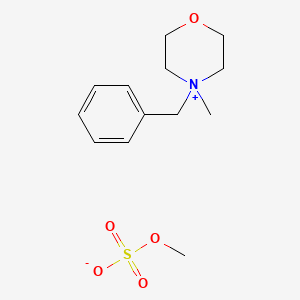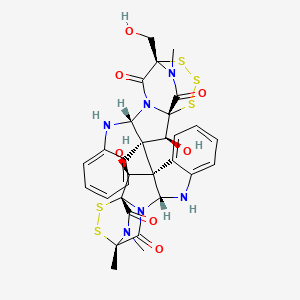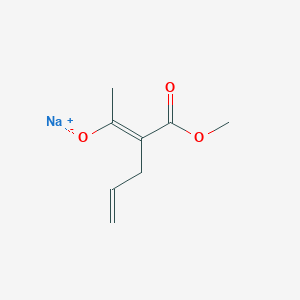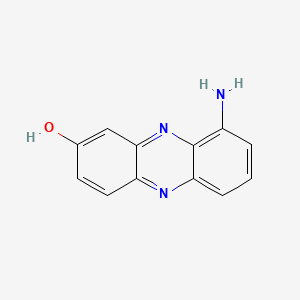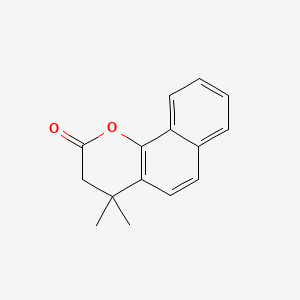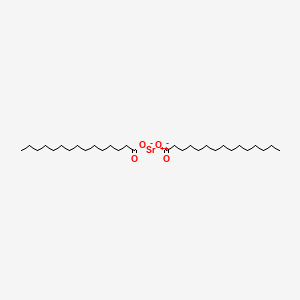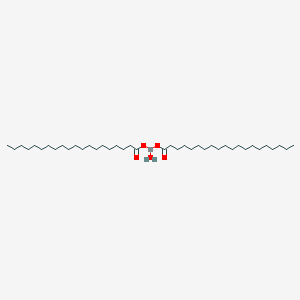![molecular formula C22H46O4 B12659976 1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol CAS No. 94087-91-9](/img/structure/B12659976.png)
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol is a chemical compound with the molecular formula C22H46O4. It is characterized by the presence of hydroxyl and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol typically involves the reaction of octadecan-2-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the hydroxyl group of octadecan-2-ol .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where octadecan-2-ol and ethylene oxide are mixed in precise ratios. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol involves its interaction with lipid membranes due to its amphiphilic structure. The hydroxyl and ether groups facilitate hydrogen bonding and van der Waals interactions with other molecules, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-1-ol: Similar structure but with the hydroxyl group at a different position.
1-[2-(2-Hydroxyethoxy)ethoxy]hexadecan-2-ol: Similar structure but with a shorter carbon chain.
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-3-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct physicochemical properties and reactivity compared to its analogs .
Properties
CAS No. |
94087-91-9 |
|---|---|
Molecular Formula |
C22H46O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethoxy]octadecan-2-ol |
InChI |
InChI=1S/C22H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(24)21-26-20-19-25-18-17-23/h22-24H,2-21H2,1H3 |
InChI Key |
ZRPMKCRNMKWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


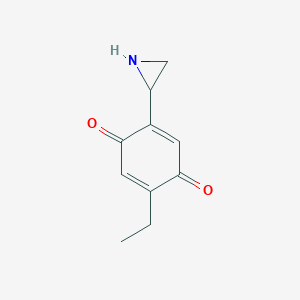
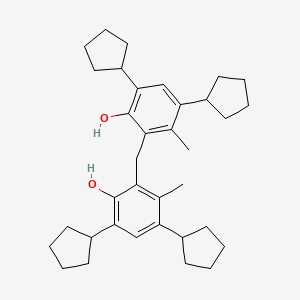
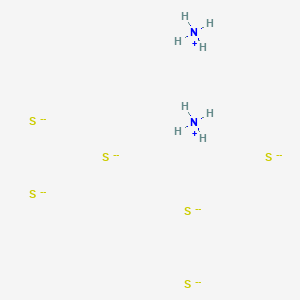
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

